

passivation of olivine surface during carbonation reactions

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Compound of Interest

Compound Name: *Olivin*

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Technical Support Center: Olivine Carbonation Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the passivation of **olivine** surfaces during carbonation reactions.

Frequently Asked Questions (FAQs)

Q1: What is **olivine** surface passivation and why is it a concern in my carbonation experiments?

A1: **Olivine** surface passivation is the formation of a non-reactive layer on the **olivine** particles during the carbonation reaction. This layer, typically rich in silica, acts as a barrier, preventing the underlying **olivine** from reacting with CO₂.^{[1][2]} This is a major concern as it significantly slows down or even halts the carbonation process, leading to low CO₂ sequestration efficiency.^[3] The passivation layer forms as magnesium and iron are leached from the **olivine** structure, leaving behind a less reactive silica framework.^{[1][2]}

Q2: My **olivine** carbonation reaction is much slower than expected. What are the likely causes?

A2: A slow reaction rate is a common issue, often directly linked to surface passivation. Several factors could be contributing to this:

- Formation of a dense silica-rich passivation layer: This is the most common cause. This layer physically blocks the interaction between the aqueous solution containing dissolved CO₂ and the fresh **olivine** surface.
- Inadequate mixing/agitation: Insufficient agitation fails to mechanically abrade the passivating layer, thus preventing the exposure of fresh reactive surfaces.[\[2\]](#)
- Suboptimal temperature and pressure: The kinetics of **olivine** dissolution and carbonation are highly dependent on temperature and CO₂ pressure.[\[4\]](#) Optimal conditions are typically around 185 °C and 135 bar P(CO₂).[\[2\]](#)
- Unfavorable solution chemistry: The absence of certain additives, like NaHCO₃, can lead to slower reaction rates.[\[5\]](#) The pH of the solution also plays a crucial role in **olivine** dissolution.[\[6\]](#)
- Characteristics of the **olivine**: The composition of the **olivine** itself, particularly the iron content, can influence the formation and properties of the passivation layer.[\[4\]](#)

Q3: How can I mitigate the formation of the passivation layer on the **olivine** surface?

A3: Several strategies can be employed to reduce the negative effects of passivation:

- Mechanical Abrasion: Continuous stirring or grinding during the reaction can help to mechanically remove the passivating layer, exposing fresh **olivine** surfaces.[\[2\]](#) Increasing the concentration of solid particles can also enhance this abrasive effect.[\[2\]](#)
- Chemical Additives: The addition of certain salts can inhibit the formation of a dense passivation layer.
 - Sodium Bicarbonate (NaHCO₃): Has been shown to significantly enhance the carbonation rate.[\[5\]](#)[\[7\]](#) It can increase the ionic strength and supply carbonate ions, which can influence the dissolution of magnesium and the precipitation of carbonates.[\[8\]](#)

- Sodium Chloride (NaCl): While its effect can be complex and time-dependent, it has been observed to enhance the reaction rate over longer periods, potentially by altering the structure of the silica layer.[\[1\]](#)
- Process Conditions Optimization: Operating at optimal temperatures and CO₂ pressures can maximize the carbonation rate before a significant passivation layer forms.[\[4\]](#)

Q4: What are the key experimental parameters I should control to ensure a successful **olivine** carbonation experiment?

A4: To achieve reproducible and efficient **olivine** carbonation, the following parameters should be carefully controlled:

- Temperature: Influences the kinetics of both **olivine** dissolution and carbonate precipitation.
[\[4\]](#)
- CO₂ Partial Pressure: A key driving force for the carbonation reaction.
- Stirring/Agitation Speed: Ensures homogeneity and helps in the mechanical removal of the passivation layer.[\[2\]](#)
- Solid-to-Liquid Ratio: Can affect the abrasion of the passivation layer and the overall reaction kinetics.[\[2\]](#)
- Particle Size of **Olivine**: Smaller particles offer a larger surface area for reaction, but may also be more susceptible to rapid passivation.[\[8\]](#)
- Aqueous Solution Chemistry: The concentration of additives like NaHCO₃ and NaCl, and the initial pH of the solution are critical.[\[5\]](#)

Troubleshooting Guide

Problem	Potential Cause	Troubleshooting Steps
Low CO ₂ conversion	Formation of a passivating silica-rich layer.	<ul style="list-style-type: none">- Increase stirring speed to promote mechanical abrasion of the layer.[2]- Introduce chemical additives like NaHCO₃ (e.g., 0.64 M) to the reaction solution.[5]- Optimize reaction temperature and CO₂ pressure (e.g., ~185 °C and ~135 bar).[2]
Reaction starts fast and then stops	Rapid formation of a dense, impermeable passivation layer.	<ul style="list-style-type: none">- Consider a two-step process: an initial dissolution step followed by a carbonation step.[9]- Employ intermittent grinding or sonication to disrupt the layer.
Inconsistent results between experiments	Poor control over experimental parameters.	<ul style="list-style-type: none">- Ensure consistent olivine particle size distribution for all experiments.- Precisely control temperature, pressure, and stirring rate.- Use a consistent recipe for the aqueous solution, including additives.
Difficulty in analyzing reacted olivine	Passivation layer interferes with characterization.	<ul style="list-style-type: none">- Use surface-sensitive techniques like XPS to analyze the composition of the outermost layer.[10]- Employ cross-sectioning techniques (e.g., FIB-SEM) to examine the thickness and morphology of the passivation layer.
Precipitation of undesired secondary phases	Reaction conditions favor the formation of phases other than the desired carbonates.	<ul style="list-style-type: none">- Carefully control the pH of the solution.[6]- Analyze the composition of the fluid phase during the reaction to monitor

saturation states of different minerals.

Quantitative Data

Table 1: Effect of Additives on Olivine Carbonation Extent

Additive(s)	Olivine Particle Size (μm)	Temperature ($^{\circ}\text{C}$)	P(CO ₂) (psi)	Reaction Time (h)	Extent of Carbonation (%)	Reference
None	<38	185	2200	1	34	[11]
0.64 M NaHCO ₃ + 1 M NaCl	<38	185	2200	1	56	[11]
2.5 M NaHCO ₃	<38	185	2200	1	56	[11]
0.64 M NaHCO ₃	<75	High	High	3	>70	[5]
1 M NaCl	-	185	~1958	-	No significant effect	[2]

Table 2: Olivine Dissolution Rates Under Different Conditions

Experiment	NaCl (M)	Temperature (°C)	P(CO ₂) (bar)	Initial Dissolution Rate (mol cm ⁻² s ⁻¹)	Long-term Dissolution Rate (mol cm ⁻² s ⁻¹)	Reference
1	0.5	60	100	9.50 x 10 ⁻¹¹	1.69 x 10 ⁻¹²	[1]
2	0.5	60	100	9.50 x 10 ⁻¹¹	1.69 x 10 ⁻¹²	[1]
3	0	60	100	-	-	[1]
4	0	60	100	-	-	[1]

Experimental Protocols

1. Protocol for Olivine Carbonation in a Stirred Batch Reactor

This protocol describes a general procedure for conducting **olivine** carbonation experiments in a laboratory-scale stirred batch reactor.

Materials and Equipment:

- High-pressure, high-temperature stirred batch reactor (e.g., Parr reactor) with temperature and pressure controls.
- Ground **olivine** of a specific particle size fraction.
- Deionized water.
- Chemical additives (e.g., NaCl, NaHCO₃).
- CO₂ gas cylinder.
- Analytical balance.

- Filtration apparatus.
- Drying oven.

Procedure:

- Olivine Preparation: Ensure the **olivine** sample is ground to the desired particle size and well-characterized (e.g., for surface area and composition).
- Reactor Assembly:
 - Clean and dry the reactor vessel and internal components thoroughly.
 - Add a known mass of **olivine** to the reactor.
 - Prepare the aqueous solution with the desired concentrations of any additives (e.g., 1 M NaCl, 0.64 M NaHCO₃) and add a specific volume to the reactor.[2]
- Sealing and Purging:
 - Seal the reactor according to the manufacturer's instructions.
 - Purge the reactor with low-pressure CO₂ or an inert gas (e.g., N₂ or Ar) to remove air.
- Reaction Conditions:
 - Begin stirring at the desired rate (e.g., 1500 rpm).[2]
 - Heat the reactor to the target temperature (e.g., 185 °C).[2]
 - Pressurize the reactor with CO₂ to the desired pressure (e.g., 135 bar).[2]
- Reaction Monitoring:
 - Maintain constant temperature, pressure, and stirring for the duration of the experiment.
 - If possible, collect aqueous samples periodically to analyze for dissolved Mg, Si, and alkalinity to monitor reaction progress.

- Shutdown and Sample Recovery:
 - At the end of the experiment, rapidly cool the reactor to quench the reaction.
 - Carefully vent the CO₂ pressure.
 - Open the reactor and recover the slurry.
 - Separate the solid and liquid phases by filtration.
 - Dry the solid product in an oven at a low temperature (e.g., 60 °C) to prevent alteration of the products.
- Analysis:
 - Analyze the solid products using techniques such as XRD (for mineralogy), SEM-EDX (for morphology and elemental composition of the surface), and TGA (to quantify the extent of carbonation).
 - Analyze the final liquid phase for elemental composition and pH.

2. Protocol for Characterizing Passivated **Olivine** Surface using SEM-EDX

Objective: To visualize the surface morphology and determine the elemental composition of the passivation layer on reacted **olivine** particles.

Equipment:

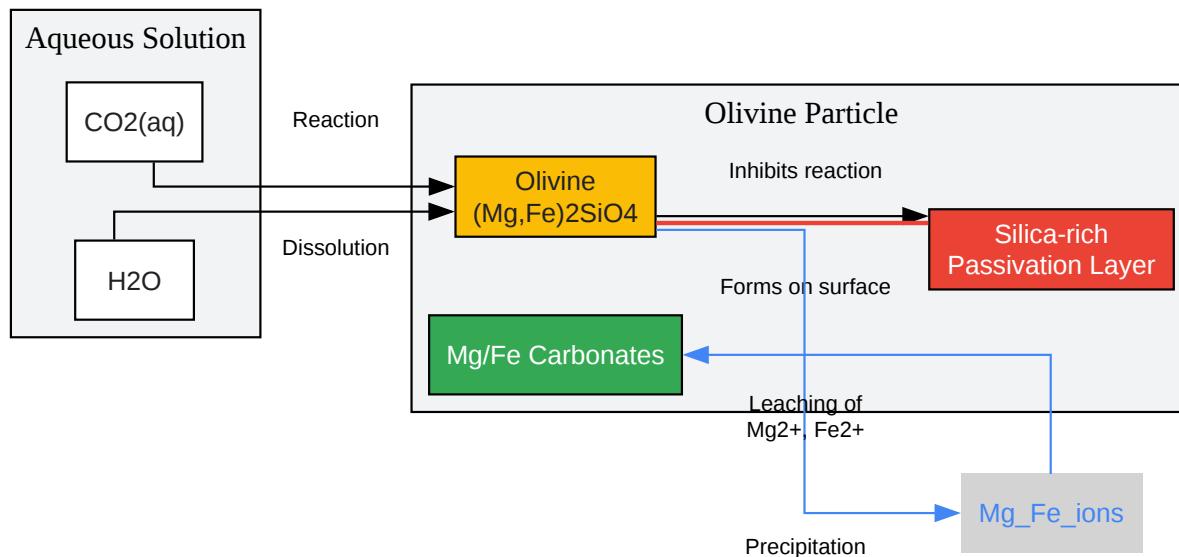
- Scanning Electron Microscope (SEM) with an Energy Dispersive X-ray (EDX) detector.
- Sample stubs.
- Conductive adhesive (e.g., carbon tape).
- Sputter coater (if samples are non-conductive).

Procedure:

- Sample Preparation:

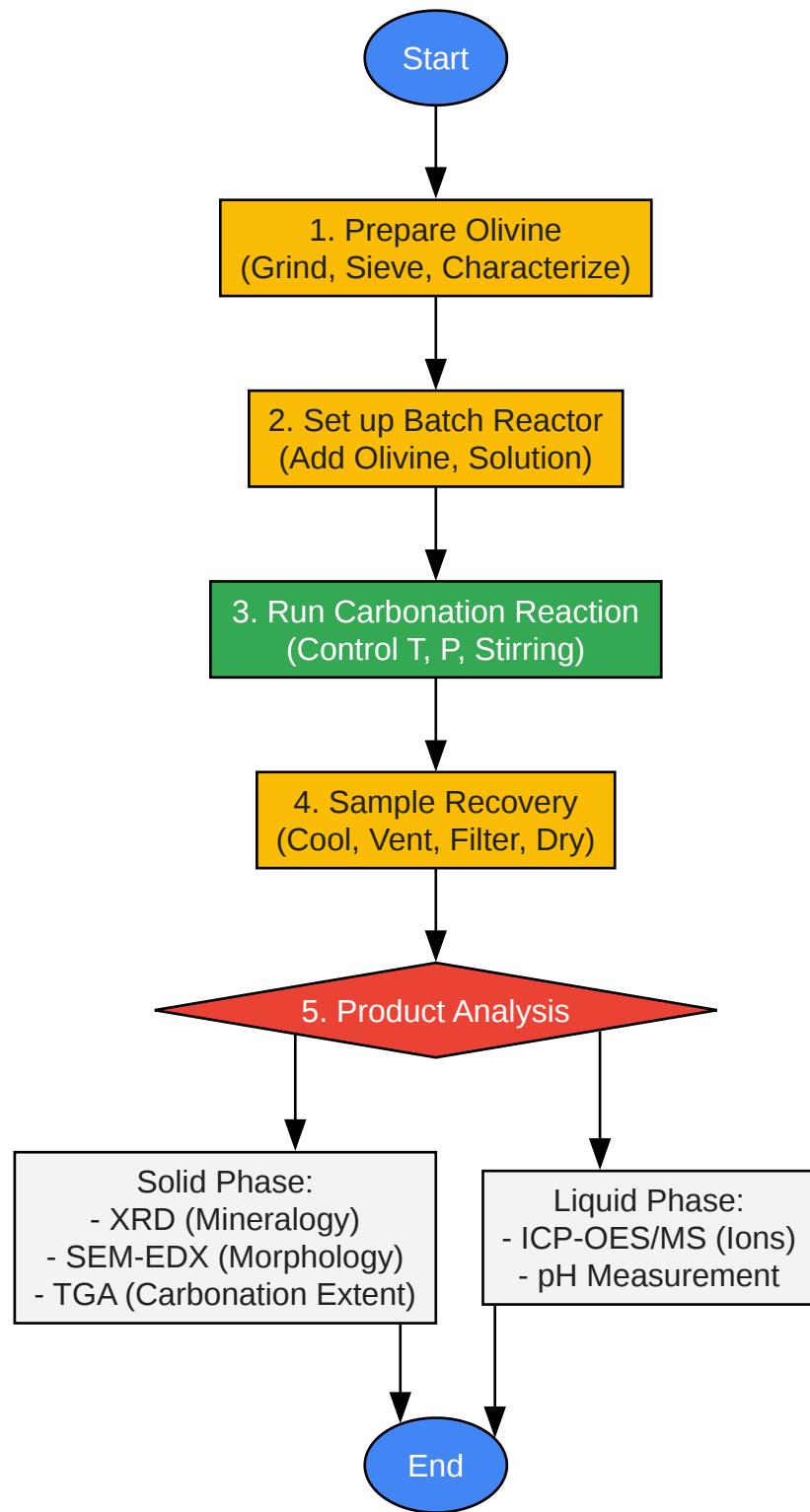
- Take a representative subsample of the dried, reacted **olivine** powder.
- Mount the powder onto an SEM stub using conductive adhesive. Ensure a monolayer of particles for optimal imaging.
- If the sample is not inherently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.
- SEM Imaging:
 - Load the sample into the SEM chamber and evacuate to high vacuum.
 - Turn on the electron beam and select an appropriate accelerating voltage (e.g., 15-20 kV).
 - Locate the **olivine** particles and focus the image.
 - Acquire secondary electron (SE) images to visualize the surface topography and morphology of the passivation layer.
 - Acquire backscattered electron (BSE) images to observe compositional contrast (areas with higher average atomic number will appear brighter).
- EDX Analysis:
 - Select a point of interest on the surface of a passivated **olivine** grain for point analysis, or select an area for elemental mapping.
 - Acquire the EDX spectrum. The spectrum will show peaks corresponding to the elements present in the analyzed volume.
 - Quantify the elemental composition (atomic % or weight %) of the passivation layer. A silica-rich layer will show a higher Si to Mg ratio compared to the unreacted **olivine** core.
 - Perform elemental mapping to visualize the distribution of Si, Mg, Fe, and O on the particle surface. This can clearly show the extent and homogeneity of the passivation layer.

Visualizations



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Caption: Mechanism of **olivine** surface passivation during carbonation.

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Caption: General workflow for an **olivine** carbonation experiment.

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